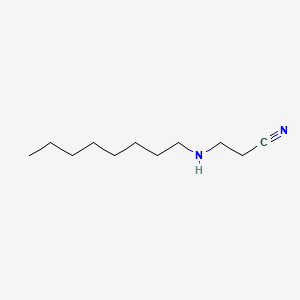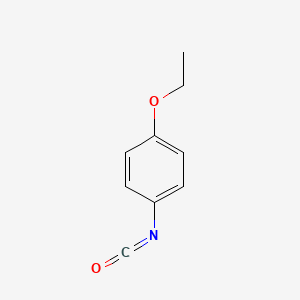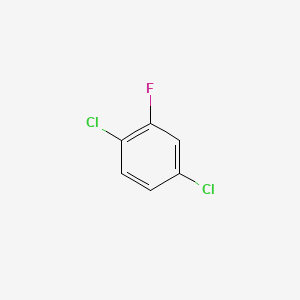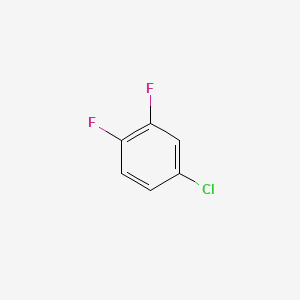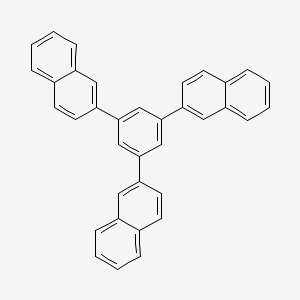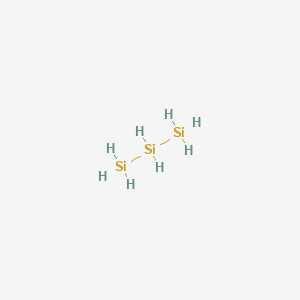
Ammonium diethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium diethyldithiocarbamate (C5H14N2S2) is a versatile organosulfur compound with a molecular weight of 166.31 g/mol. It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry. This compound is known for its excellent solubility in water and organic solvents, making it a valuable reagent in many chemical reactions.
Mechanism of Action
Target of Action
Ammonium diethyldithiocarbamate is a versatile compound with a wide range of applications. It has been used in various studies, including those aimed at detecting vascular O2- production in intact aortic segments . The primary targets of this compound are metal ions, with which it forms chelate complexes .
Mode of Action
This compound interacts with its targets, primarily metal ions, by forming chelate complexes . This interaction results in changes in the biochemical properties of the target, which can be used for various applications, such as the detection of vascular O2- production .
Biochemical Pathways
This compound affects the biochemical pathways involving metal ions. By forming chelate complexes with these ions, it alters their biochemical properties and influences the downstream effects of these pathways .
Pharmacokinetics
It is known that the compound is produced by the reaction of ammonia and carbon disulphide . It is unstable and decomposes to thiocyanic acid and hydrogen sulphide .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For example, in studies aimed at detecting vascular O2- production, the compound’s interaction with metal ions allows for the detection of this biochemical process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to decompose on long standing in alkali . Therefore, the pH of the environment can significantly impact the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Ammonium diethyldithiocarbamate plays a crucial role in biochemical reactions, primarily due to its metal-chelating properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit superoxide dismutase (SOD) by chelating with intracellular copper ions (Cu2+) . This interaction leads to the inhibition of the enzyme’s activity, affecting the cellular oxidative stress response. Additionally, this compound can form complexes with other metals such as zinc and iron, influencing various biochemical pathways .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in fibroblast V79 cells, this compound induces oxidative stress by increasing protein carbonyl content and lipid peroxidation . This compound also affects the levels of intracellular glutathione (GSH), leading to changes in the redox state of the cell . These alterations can trigger apoptosis and other cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind with metal ions and inhibit enzyme activity. By chelating copper ions, it inhibits superoxide dismutase (SOD), leading to an increase in reactive oxygen species (ROS) within the cell . This increase in ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively chelate metal ions and inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, its interaction with copper ions can affect the activity of enzymes involved in oxidative stress response and energy metabolism . These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its metal-chelating properties facilitate its transport across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within the cell can influence its localization and activity, affecting various biochemical processes .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its ability to chelate metal ions can lead to its accumulation in organelles such as mitochondria and lysosomes, where it can exert its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium diethyldithiocarbamate can be synthesized through the reaction of diethyldithiocarbamic acid with ammonium hydroxide. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. The general reaction scheme involves the neutralization of diethyldithiocarbamic acid with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle high volumes of reagents. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: Ammonium diethyldithiocarbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial in its applications in analytical chemistry and industrial processes.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the specific reaction, but they generally involve mild temperatures and aqueous or organic solvents.
Major Products Formed: The major products formed from reactions involving this compound include metal complexes, organic thiocarbamates, and various intermediates used in further chemical synthesis. These products are valuable in different industrial and research applications.
Scientific Research Applications
Chemistry: In chemistry, ammonium diethyldithiocarbamate is used as a chelating agent to form complexes with metal ions. These complexes are essential in analytical techniques such as spectrophotometry and chromatography for the detection and quantification of metal ions.
Biology: In biological research, this compound is employed as a tool to study metal ion homeostasis and toxicity in cells. It helps in understanding the role of metal ions in various biological processes and their impact on cellular functions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of metal poisoning and oxidative stress-related conditions. Its ability to chelate metal ions makes it a candidate for developing antidotes for heavy metal poisoning.
Industry: In industry, this compound is used in the production of rubber, textiles, and pesticides. It serves as a vulcanization accelerator in rubber manufacturing and as a stabilizer in textile processing. Additionally, it is utilized in the synthesis of pesticides to enhance their efficacy and stability.
Comparison with Similar Compounds
Ammonium diethyldithiocarbamate is similar to other dithiocarbamate compounds, such as sodium diethyldithiocarbamate and zinc diethyldithiocarbamate. These compounds share the dithiocarbamate functional group but differ in their cations, which can influence their reactivity and applications. This compound is unique in its solubility and versatility, making it a preferred choice in many applications.
List of Similar Compounds
Sodium diethyldithiocarbamate
Zinc diethyldithiocarbamate
Diethyldithiocarbamic acid
Titanium (IV) oxyacetylacetonate
Properties
CAS No. |
21124-33-4 |
|---|---|
Molecular Formula |
C5H14N2S2 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
azanium;N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2.H3N/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);1H3 |
InChI Key |
JSYCNFYVINPILE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)S.N |
Canonical SMILES |
CCN(CC)C(=S)[S-].[NH4+] |
Key on ui other cas no. |
21124-33-4 |
Pictograms |
Irritant |
Related CAS |
147-84-2 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





